N-(4-IODOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-IODOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and photophysics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-(4-IODOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photophysics: The compound’s photophysical properties are explored for applications in fluorescence imaging and as a component in nonlinear optical materials
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the iodophenyl group enhances its binding affinity, while the piperidinyl moiety contributes to its overall stability and bioavailability. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- N-(4-CHLOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Uniqueness
The uniqueness of N-(4-IODOPHENYL)-6-(PIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in the presence of the iodophenyl group, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. These differences can influence its reactivity, binding affinity, and overall performance in various applications .
Properties
IUPAC Name |
N-(4-iodophenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN6O/c16-10-4-6-11(7-5-10)17-14-15(22-8-2-1-3-9-22)19-13-12(18-14)20-23-21-13/h4-7H,1-3,8-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJDMTDWFLZRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.